6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Fluorination: The fluorophenyl group can be introduced using fluorinating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Methylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain targets, compared to its analogs.
Properties
Molecular Formula |
C16H16FN5 |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16FN5/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h4-9,14,18H,1-3,10H2 |
InChI Key |
IVGJVVWSJZZLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.